5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
Description
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and a tetrazole moiety at the 2-position. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry and materials science . The bromine atom enhances electrophilicity, facilitating cross-coupling reactions for further derivatization. This article compares its structural, physicochemical, and functional properties with analogous compounds, emphasizing substituent effects and applications.
Properties
Molecular Formula |
C5H3BrN6 |
|---|---|
Molecular Weight |
227.02 g/mol |
IUPAC Name |
5-bromo-2-(2H-tetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12) |
InChI Key |
BGUDFNVTODIAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NNN=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine at C5 of the pyrimidine ring undergoes SNAr reactions with nucleophiles. For example:
Example Reaction :
5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine + Sodium 1-amino-1H-tetrazole-5-thiolate → Intermediate 3 (via S–N Smiles rearrangement) → Pyrimido[4,5-e]tetrazolo[5,1-b] thiadiazine derivatives .
| Conditions | Reagents/Solvents | Products/Applications |
|---|---|---|
| DMF, 80–100°C | NaNH2, CH3CN (cyclization) | Antibacterial agents (e.g., compound 5a with MIC = 32 µg/mL against S. aureus) . |
Alkylation of Tetrazole Nitrogen
The tetrazole ring undergoes alkylation at the N1 position, enhancing lipophilicity for medicinal applications:
Example Reaction :
5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine + Iodomethane → 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyrimidine .
| Conditions | Reagents/Solvents | Key Observations |
|---|---|---|
| DMF, 110°C, 3 hrs | CH3I, NaH | Methylation improves metabolic stability and bioavailability . |
Cyclocondensation Reactions
The compound participates in heterocyclization to form fused polyheterocycles:
Example Reaction :
Self-cyclocondensation of intermediates (e.g., 4a–g ) in CH3CN with NaNH2 yields pyrimido[5,4-e]tetrazolo[5,1-b] thiadiazines (5a–g ) .
| Conditions | Key Structural Features | Biological Activity |
|---|---|---|
| NaNH2, CH3CN, reflux | Fused tetrazole-thiadiazine-pyrimidine | Moderate antibacterial activity (e.g., 5d with 62% inhibition at 50 µg/mL) . |
Cross-Coupling Reactions
The bromine atom enables Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira):
Example Reaction :
5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine + Phenylboronic acid → 5-Phenyl-2-(1H-tetrazol-5-yl)pyrimidine.
| Conditions | Catalysts/Ligands | Applications |
|---|---|---|
| Pd(PPh3)4, K2CO3 | DMF/H2O, 80°C | Synthesis of biaryl derivatives for kinase inhibition studies. |
Azide-Tetrazole Cycloaddition
The tetrazole moiety facilitates [3+2] cycloadditions with azides:
Example Reaction :
Reaction with sodium azide yields triazolo-pyrimidine hybrids under Huisgen conditions .
| Conditions | Reagents | Products |
|---|---|---|
| Cu(I), DMSO, 60°C | NaN3, NH4Cl | Triazolo derivatives with enhanced antiproliferative activity . |
Acid/Base-Mediated Rearrangements
The compound undergoes Smiles rearrangements in polar aprotic solvents:
Example Reaction :
Intermediate 3 (from SNAr) rearranges via intramolecular S–N bond migration to form 4a–g .
| Conditions | Solvent/Additives | Mechanistic Insight |
|---|---|---|
| DMF, 120°C | None | Confirmed by 1H/13C NMR and mass spectrometry (e.g., 4a m/z 343 [M+]) . |
Hydrolysis Reactions
Controlled hydrolysis modifies the pyrimidine ring:
Example Reaction :
Hydrolysis under acidic conditions converts the bromine to a hydroxyl group, yielding 5-hydroxy derivatives .
| Conditions | Reagents | Applications |
|---|---|---|
| H2SO4, H2O, 100°C | None | Precursor for functionalized pyrimidines in anticancer drug design . |
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Scientific Research Applications
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions or active sites in proteins .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Tetrazole-Containing Analogs
- 3-Bromo-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS 1386506-95-1): Structure: Replaces the pyrimidine ring with an aniline ring. Molecular Formula: C₆H₃BrN₄. Molecular Weight: 211.02 g/mol. This compound is used as a building block in organic synthesis .
- Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-1,2,3,4-tetrazol-5-yl)-1H-1,2,3,4-tetrazol-1-olate: Structure: A tetrazole dimer stabilized by guanidinium cations. Crystallographic Data: Space group P2₁/c, unit cell volume 585.80 ų, hydrogen-bonded 3D network. Key Features: Enhanced stability via hydrogen bonding (N–H⋯O/N interactions), relevant for energetic materials or coordination chemistry .
Heterocyclic Substitutions
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine :
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21f) :
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| 5-Bromo-2-(1H-tetrazol-5-yl)pyrimidine | ~240* | Bromine, tetrazole | High polarity, hydrogen-bonding capability |
| 3-Bromo-5-(1H-tetrazol-5-yl)aniline | 211.02 | Aniline, tetrazole | Aromatic interactions, moderate solubility |
| 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | 272.14 | Azetidine, fluorine | Enhanced lipophilicity, metabolic stability |
| 5-Bromo-2-[dihydropyrazol-1-yl]pyrimidine | 392.23† | Nitrophenyl, phenyl | Planar structure, electrophilic reactivity |
*Estimated based on analogous structures. †Calculated from molecular formula C₁₉H₁₄BrN₅O₂ .
Biological Activity
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN with a molecular weight of approximately 226.03 g/mol. The compound features a bromine atom and a tetrazole ring, contributing to its unique biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Compounds containing the tetrazole moiety have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Caspase Activation : Induction of apoptosis in cancer cells via caspase-mediated pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives may inhibit specific enzymes crucial for pathogen survival.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, preventing proliferation.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Identified significant anticancer activity in pyrimidine derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. |
| Parish et al. (1984) | Demonstrated the antimalarial potential of pyrazole analogues derived from similar structures. |
| Konstantinidou et al. (2021) | Investigated the immunomodulatory effects of related compounds on mouse splenocytes, showing enhanced immune response at specific concentrations. |
Q & A
Q. What synthetic methodologies are recommended for preparing 5-bromo-2-(1H-tetrazol-5-yl)pyrimidine, and how can reaction parameters be optimized?
Answer: Synthesis typically involves cyclocondensation or cross-coupling strategies. Key steps include:
- Precursor selection : Brominated pyrimidine derivatives (e.g., 5-bromopyrimidin-2-amine) reacted with tetrazole-forming agents (NaN₃, NH₄Cl) under reflux .
- Optimization : Design of Experiments (DoE) can systematically vary parameters:
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromopyrimidin-2-amine | NaN₃, NH₄Cl | DMF | 100 | 75 | >95 | |
| 2-Chloropyrimidine | 1H-tetrazole | THF | 80 | 68 | 92 |
Q. Which analytical techniques are critical for confirming structural integrity, and how should data be interpreted?
Answer:
- X-ray crystallography : Resolves tautomeric forms and bond geometry. Goh et al. (2009) reported C–Br bond length (1.89 Å) and R factor <0.05 for high reliability .
- NMR spectroscopy :
- ¹H NMR: Absence of NH protons (δ 10–12 ppm) confirms tetrazole tautomerization.
- ¹³C NMR: Pyrimidine C–Br signal at δ 98–102 ppm .
- Mass spectrometry : HRMS (ESI+) matches theoretical [M+H]⁺ (m/z 256.96) .
Q. Key Considerations :
Q. How can purity and impurities be assessed in synthesized batches?
Answer:
- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) for baseline separation of tetrazole derivatives .
- LC-MS : Detects halogenated byproducts (e.g., dehalogenation products at m/z 178.03) .
- Elemental analysis : Validate Br content (theoretical: 31.1%) to confirm stoichiometry .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in functionalization reactions?
Answer:
- Density Functional Theory (DFT) : Calculates Gibbs free energy (ΔG) of intermediates (differences >2 kcal/mol favor pathways) .
- Reaction path searches : ICReDD’s quantum chemical methods reduce optimization time by 50% through transition-state modeling .
- Case study : DFT (B3LYP/6-311G**) predicted nitration positions with 85% accuracy, validated via HPLC-MS .
Q. Table 2: Computational Parameters for Regioselectivity
| Parameter | Value/Model | Impact on Reactivity |
|---|---|---|
| HOMO-LUMO gap | <5 eV | Higher electrophilicity |
| Solvent effect (COSMO-RS) | Acetonitrile | Stabilizes polar transition states |
Q. How to resolve contradictions in biological activity data across assay systems?
Answer:
- Standardization : Control pH (6.5–7.4) and temperature (25°C vs. 37°C) to minimize variability .
- Orthogonal assays : Compare SPR binding affinity with functional cAMP assays to distinguish artifacts .
- Multivariate analysis : Correlate ClogP (optimal 1.5–3.5) and polar surface area (<90 Ų) with membrane permeability .
Example : Jin et al. (1998) resolved angiotensin II antagonism discrepancies by adjusting serum protein binding (<1% FBS) .
Q. What mechanistic insights guide the tetrazole ring’s reactivity under varying conditions?
Answer:
- Acid-base studies : Tetrazole (pKa ~4.9) undergoes deprotonation in basic media, altering nucleophilicity .
- Coordination chemistry : Cu(I) catalysts stabilize transition states in cross-coupling reactions (e.g., 68.9° C–C–N bond angles in intermediates) .
- Degradation pathways : Thermal gravimetric analysis (TGA) reveals stability limits (<200°C) .
Q. How to design regioselective functionalization strategies for the pyrimidine-tetrazole scaffold?
Answer:
Q. What methodologies assess stability and degradation under physiological conditions?
Answer:
- Forced degradation studies : Expose to UV light (254 nm) and H₂O₂ (3%) to identify photolytic/oxidative byproducts .
- Microsomal stability assays : Human liver microsomes quantify metabolic half-life (t₁/₂ <30 min indicates rapid clearance) .
- pH-rate profiling : Pseudo-first-order kinetics in buffers (pH 1–13) reveal hydrolysis susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
